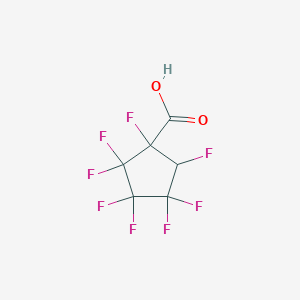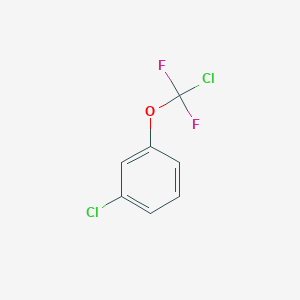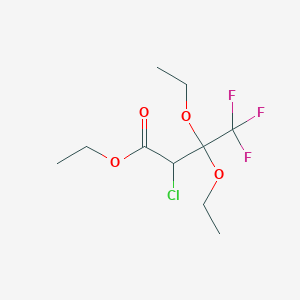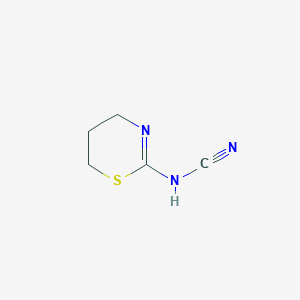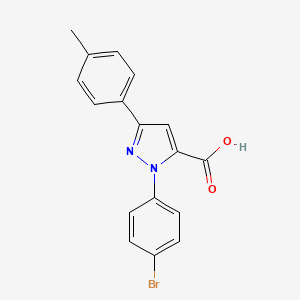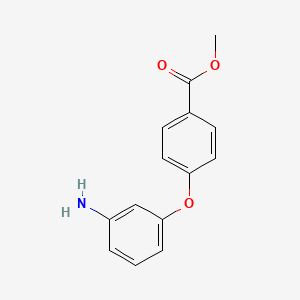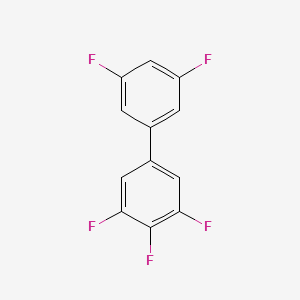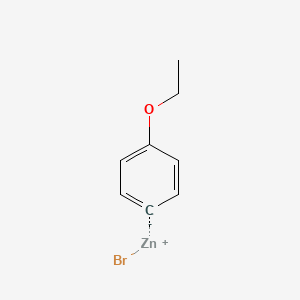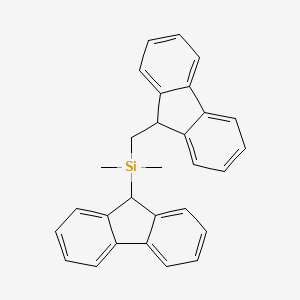
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane: is an organosilicon compound characterized by the presence of two fluorenyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane typically involves the reaction of fluorenyl lithium with dichlorodimethylsilane. The reaction proceeds as follows:
Formation of Fluorenyl Lithium: Fluorene is treated with n-butyllithium to form fluorenyl lithium.
Reaction with Dichlorodimethylsilane: The fluorenyl lithium is then reacted with dichlorodimethylsilane to yield this compound.
The reaction conditions generally involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organosilicon chemistry techniques. This includes the use of large-scale reactors and careful control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The fluorenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom.
Applications De Recherche Scientifique
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane has several scientific research applications, including:
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Electronics: It is investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
Mécanisme D'action
The mechanism by which 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane exerts its effects depends on the specific application. In materials science, its unique structure allows for efficient charge transport and light emission. In catalysis, the silicon center can facilitate various chemical transformations through coordination with substrates and reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(fluoren-9-yl)ethane: Similar structure but lacks the silicon atom.
1,1,2,2-Tetramethyl-1,2-disilane: Contains two silicon atoms but lacks the fluorenyl groups.
Fluorenylsilane: Contains a single fluorenyl group attached to silicon.
Uniqueness
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane is unique due to the combination of fluorenyl groups and a silicon center, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Propriétés
IUPAC Name |
9H-fluoren-9-yl-(9H-fluoren-9-ylmethyl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26Si/c1-30(2,29-26-17-9-7-13-22(26)23-14-8-10-18-27(23)29)19-28-24-15-5-3-11-20(24)21-12-4-6-16-25(21)28/h3-18,28-29H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNQHLIPBJXJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


